
Technical Guide: Spectroscopic Profiling of 2-
Chloro-N'-phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Chloro-N-phenylacetohydrazide

Cat. No.: B1367016 Get Quote

Executive Summary & Compound Identity
2-Chloro-N'-phenylacetohydrazide is a critical intermediate in the synthesis of heterocycles

(e.g., indoles, pyrazoles) and a pharmacophore in medicinal chemistry. Its structural integrity

hinges on the stability of the hydrazide linkage (-NH-NH-C(=O)-) and the reactivity of the

-chloromethyl group.

Physicochemical Identity
Parameter Data

IUPAC Name
2-Chloro-

-phenylacetohydrazide

CAS Number 22940-21-2

Molecular Formula

Molecular Weight 184.62 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

Melting Point 128–131 °C (Decomposes)
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Synthesis & Reaction Logic
To understand the spectral data, one must understand the sample origin. The synthesis

typically involves the

-acylation of phenylhydrazine.

Mechanistic Insight: Phenylhydrazine possesses two nucleophilic nitrogen atoms. The

(attached to the phenyl ring) is less nucleophilic due to resonance delocalization of its lone pair
into the aromatic

-system. Consequently, the terminal

attacks the electrophilic carbonyl of chloroacetyl chloride, yielding the

-acylated product.
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Figure 1: Regioselective synthesis pathway favoring N-beta acylation due to electronic effects.

Spectroscopic Analysis (NMR, IR, MS)[2][4][5]
A. Nuclear Magnetic Resonance (NMR)
NMR analysis is the primary method for confirming the regiochemistry of the hydrazide linkage.

Solvent Selection: DMSO-

is the standard solvent. Chloroform (
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) may cause peak broadening of the NH protons due to slower exchange rates or solubility
issues.

H NMR Data (400 MHz, DMSO-

)
Chemical Shift
(

, ppm)

Multiplicity Integral Assignment
Mechanistic
Justification

10.20 – 10.45 Singlet (br) 1H NH (Amide)

Highly

deshielded by

the adjacent

Carbonyl (C=O)

anisotropy.

7.80 – 8.10 Singlet (br) 1H NH (Amine)

Attached to

Phenyl ring; shift

varies with

concentration (H-

bonding).

7.15 – 7.25 Multiplet 2H Ar-H (meta)
Typical aromatic

region.

6.75 – 6.90 Multiplet 2H Ar-H (ortho)

Upfield shift due

to electron

donation (+M

effect) from the

hydrazine

nitrogen.

6.65 – 6.75 Triplet 1H Ar-H (para)
Upfield shift due

to resonance.

4.15 – 4.25 Singlet 2H
-CH

-Cl

Deshielded by

electronegative

Chlorine and

Carbonyl group.
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Critical Validation Point: The presence of two distinct NH signals confirms the hydrazide

structure. If the compound were an amide (2-chloro-N-phenylacetamide), only one NH signal

(~10 ppm) would be observed.

C NMR Data (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
Assignment Structural Context

166.5 C=O
Carbonyl carbon; characteristic

of hydrazides/amides.

148.5 Ar-C (ipso)
Quaternary carbon attached to

Nitrogen.

129.0 Ar-C (meta) Aromatic ring carbon.

119.5 Ar-C (para) Aromatic ring carbon.

112.8 Ar-C (ortho)
Shielded due to electron

density from Nitrogen.

41.5
-CH

-Cl

Alpha-carbon; shift is

diagnostic for

-halo carbonyls.

B. Infrared Spectroscopy (FT-IR)
IR is used to verify functional groups and assess the purity (absence of broad OH bands from

water or acids).
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Frequency (

)
Vibration Mode Intensity Interpretation

3320, 3210 Medium

Two bands

correspond to the

symmetric and

asymmetric stretching

of the -NH-NH-

moiety.

3050 Weak
Aromatic C-H

stretching.

1675 Strong

Amide I band. Lower

than typical ketones

due to conjugation

with Nitrogen.

1600, 1495 Medium
Aromatic ring skeletal

vibrations.

1550 Medium
Amide II band (N-H

bending).

750, 690 Strong

Monosubstituted

benzene ring (out-of-

plane bending).

710 Medium

Characteristic C-Cl

stretch (often

obscured by aromatic

bands).

C. Mass Spectrometry (MS)
Mass spec confirms the molecular weight and the presence of chlorine (isotope pattern).

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion (
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):

184 (100%) and 186 (32%).

Note: The 3:1 ratio of the M and M+2 peaks is the definitive signature of a mono-

chlorinated compound (

vs

).

Fragmentation Pathway (EI):

184

149: Loss of Cl radical (M - 35).

184

135: Loss of CH

Cl group (M - 49).

184

108: Cleavage of the N-N bond (Phenylhydrazine cation).

108

93: Loss of NH (Aniline cation).

77: Phenyl cation (

).
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Figure 2: Proposed mass spectrometry fragmentation pathway (EI).

Experimental Protocols
Protocol 1: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without exchange broadening.

Reagents: DMSO-

(99.9% D), TMS (internal standard).

Procedure:

Weigh 5–10 mg of 2-Chloro-N'-phenylacetohydrazide into a clean vial.

Add 0.6 mL of DMSO-
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.

Sonicate for 30 seconds to ensure complete dissolution.

Transfer to a 5mm NMR tube.

Acquire spectrum with at least 16 scans for

H and 256 scans for

C.

Protocol 2: FT-IR Analysis (KBr Pellet)
Objective: Clear resolution of the fingerprint region.

Procedure:

Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr.

Grind to a fine powder using an agate mortar and pestle (avoid moisture absorption).

Press into a translucent pellet using a hydraulic press (10 tons pressure).

Scan from 4000 to 400

(Resolution: 4

).
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Chloro-N'-
phenylacetohydrazide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367016#spectroscopic-data-nmr-ir-ms-of-2-chloro-
n-phenylacetohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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